![molecular formula C22H19N3O3 B12932579 Carbamic acid, [4-(9-acridinylamino)-3-methoxyphenyl]-, methyl ester CAS No. 90125-87-4](/img/structure/B12932579.png)
Carbamic acid, [4-(9-acridinylamino)-3-methoxyphenyl]-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4-(acridin-9-ylamino)-3-methoxyphenyl)carbamate is a compound that belongs to the class of acridine derivatives. Acridine derivatives are well-known for their high cytotoxic activity and have been extensively researched as potential anti-cancer drugs . This compound is particularly interesting due to its ability to intercalate with DNA, making it a promising candidate for various scientific and medical applications .
準備方法
The synthesis of Methyl (4-(acridin-9-ylamino)-3-methoxyphenyl)carbamate typically involves the reaction of acridin-9-ylamine with 4-(3-methoxyphenyl)isocyanate. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
Methyl (4-(acridin-9-ylamino)-3-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acridine moiety, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can yield amine derivatives .
科学的研究の応用
Methyl (4-(acridin-9-ylamino)-3-methoxyphenyl)carbamate has several scientific research applications:
作用機序
The mechanism of action of Methyl (4-(acridin-9-ylamino)-3-methoxyphenyl)carbamate involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound also inhibits topoisomerase activity, which is crucial for DNA strand cleavage and re-ligation during replication . These actions result in the cytotoxic effects observed in cancer cells.
類似化合物との比較
Methyl (4-(acridin-9-ylamino)-3-methoxyphenyl)carbamate can be compared with other acridine derivatives such as:
9-aminoacridine: Known for its DNA intercalating properties but with different cytotoxic profiles.
Amsacrine (m-AMSA): A clinically used anti-cancer drug that also intercalates with DNA and inhibits topoisomerase activity.
Quinacrine: Another acridine derivative with anti-malarial and anti-cancer properties.
The uniqueness of Methyl (4-(acridin-9-ylamino)-3-methoxyphenyl)carbamate lies in its specific substitution pattern, which may confer distinct biological activities and interactions with DNA .
特性
CAS番号 |
90125-87-4 |
|---|---|
分子式 |
C22H19N3O3 |
分子量 |
373.4 g/mol |
IUPAC名 |
methyl N-[4-(acridin-9-ylamino)-3-methoxyphenyl]carbamate |
InChI |
InChI=1S/C22H19N3O3/c1-27-20-13-14(23-22(26)28-2)11-12-19(20)25-21-15-7-3-5-9-17(15)24-18-10-6-4-8-16(18)21/h3-13H,1-2H3,(H,23,26)(H,24,25) |
InChIキー |
HWFMNVIMYZZGGU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)NC(=O)OC)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


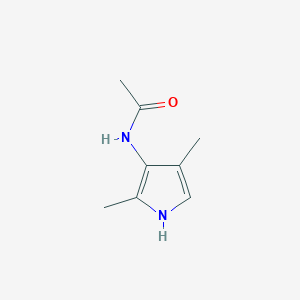

![2-Bromo-8-(3-chloro-5-fluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12932514.png)
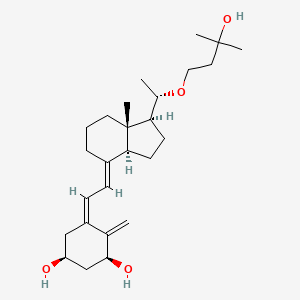
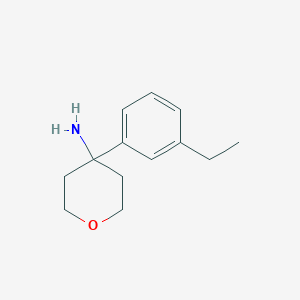
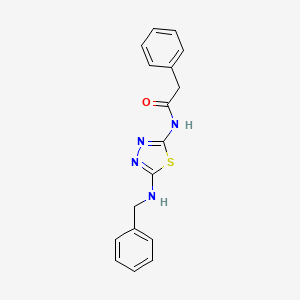
![Acetamide, N-[3-[6-[(3,4,5-trimethoxyphenyl)amino]pyrazinyl]phenyl]-](/img/structure/B12932539.png)
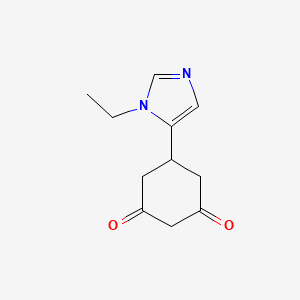
![tert-Butyl (2S,3R,3aS,6R,7aR)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12932544.png)
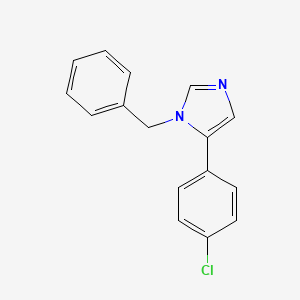
![4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolane]](/img/structure/B12932555.png)
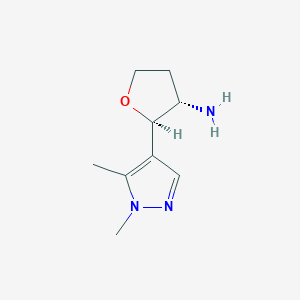

![8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-6-amine](/img/structure/B12932586.png)
